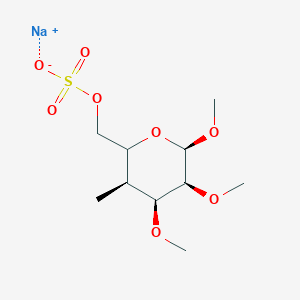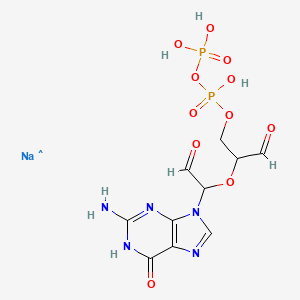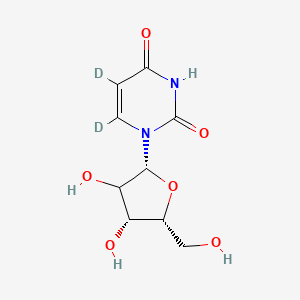
Uridine-5,6-d2
Vue d'ensemble
Description
Uridine-5,6-d2, also known as this compound, is a useful research compound. Its molecular formula is C₉H₁₀D₂N₂O₆ and its molecular weight is 246.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents antimicrobiens et anticancéreux
Les dérivés de l'uridine, y compris l'Uridine-5,6-d2, ont été synthétisés et évalués pour leur potentiel en tant qu'agents antimicrobiens et anticancéreux {svg_1}. Ces composés ont montré des capacités antimicrobiennes prometteuses, en particulier contre les phytopathogènes fongiques {svg_2}. De plus, ils ont démontré une activité antiproliférative contre les cellules du carcinome d'Ehrlich ascitique (EAC) {svg_3}.
Inhibition de la réplication virale et prolifération des cellules cancéreuses
Les analogues de nucléosides intracellulaires comme l'this compound sont activés par les kinases en métabolite triphosphate actif, qui est ensuite inséré dans l'acide désoxyribonucléique (ADN) et l'acide ribonucléique (ARN). Cette insertion conduit à l'inhibition de la réplication virale et à la réduction de la prolifération des cellules cancéreuses {svg_4}.
Homéostasie métabolique
L'uridine, un nucléoside pyrimidique, maintient l'homéostasie métabolique pendant la croissance et le stress cellulaire {svg_5}. Dans les astrocytes corticaux ischémiques, le stress cellulaire induit par la privation de glucose a été inversé avec de l'uridine d'origine externe {svg_6}.
Bioénergétique cellulaire et biosynthèse
Les nucléosides comme l'this compound alimentent les besoins énergétiques des cellules de mammifères et les voies biosynthétiques telles que la ribosylation, la glycosylation, la génération de métabolites redox et la biosynthèse des nucléotides {svg_7}.
Cible thérapeutique potentielle pour le cancer
Le blocage de la production d'uridine, de l'absorption d'uridine par les cellules cancéreuses ou du catabolisme des nucléosides pourrait affamer certains cancers et constituer des directions prometteuses pour la thérapie {svg_8}.
Pseudouridylation de l'ARN
L'this compound pourrait potentiellement être utilisé dans l'étude de la pseudouridylation de l'ARN, un processus où l'uridine est convertie en pseudouridine (Ψ), une modification qui est hautement conservée dans divers ARN stables de tous les organismes {svg_9}.
Mécanisme D'action
Target of Action
Uridine-5,6-d2 is a variant of uridine, a pyrimidine nucleoside that plays a pivotal role in various biological processes . The primary targets of uridine are the nucleoside transporters that facilitate its entry into cells . Once inside the cell, uridine is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG) . It also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), supplying UDP-GlcNAc for O-GlcNAcylation .
Mode of Action
This compound, like uridine, interacts with its targets by entering cells through nucleoside transporters . It is then converted into UDPG, which is critical for glycogen synthesis . Additionally, it promotes the production of UDP-GlcNAc in the HBP, which is used for O-GlcNAcylation, a posttranslational modification on the hydroxyl groups of serine/threonine residues .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in nucleic acid synthesis, glycogen synthesis through the formation of UDPG, and the hexosamine biosynthetic pathway . In the HBP, it promotes the production of UDP-GlcNAc, which is used for O-GlcNAcylation . This process can regulate protein modification and affect its function .
Pharmacokinetics
It is known that uridine, the parent compound, is metabolized by enzymes such as uridine 5’-diphospho-glucuronosyltransferase (ugt) family and atp-binding cassette sub-family b member 1 (abcb1) . These enzymes are associated with differences in pharmacokinetics
Result of Action
The molecular and cellular effects of this compound are likely similar to those of uridine. Uridine has been found to have an effect on body temperature and circadian rhythms, which can regulate the metabolic rate and the expression of metabolic genes . Abnormal levels of blood uridine have been found in people with diabetes and obesity, suggesting a link between uridine dysregulation and metabolic disorders .
Safety and Hazards
Orientations Futures
Maintaining uridine homeostasis is essential for maintaining basic functions and normal metabolism . The role of uridine in glucose metabolism and lipid metabolism is controversial, and the mechanism is not clear, but it shows the trend of long-term damage and short-term benefit . Therefore, future research could focus on the metabolic effects of uridine and the potential of uridine metabolism as a therapeutic target in the treatment of metabolic disorders .
Analyse Biochimique
Biochemical Properties
Uridine-5,6-d2 interacts with various enzymes, proteins, and other biomolecules in the body. It is involved in the synthesis of phosphatidylcholine, a vital component of cell membranes, contributing to cellular integrity and communication . Furthermore, this compound has been shown to increase the production of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), proteins that support neuronal growth, survival, and synaptic plasticity, which are essential for learning and memory processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It maintains metabolic homeostasis during growth and cellular stress . For example, in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine . This compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the synthesis of phosphatidylcholine via a β-N 1 - glycosidic bond . It also participates in the reversible cleavage of uridine to ribose-1-phosphate and uracil, facilitated by Uridine Phosphorylase 1 (UPP1), which responds to growth factors and TNF-α via MAPK and NFB signaling in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, uridine supplementation has been associated with improved learning and memory function in rodent studies
Metabolic Pathways
This compound is involved in several metabolic pathways. It is connected to central carbon metabolism via ribose phosphate isomerization . It also fuels dynamically-regulated cancer cell metabolism .
Propriétés
IUPAC Name |
5,6-dideuterio-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6+,7?,8-/m1/s1/i1D,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-TTYVMISXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676190 | |
| Record name | 1-[(2xi)-beta-D-threo-Pentofuranosyl](5,6-~2~H_2_)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40632-21-1 | |
| Record name | 1-[(2xi)-beta-D-threo-Pentofuranosyl](5,6-~2~H_2_)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Uridine-5,6-d2 enable the detection of Pseudouridine (Ψ) in RNA using mass spectrometry?
A1: Pseudouridine (Ψ) poses a challenge for direct detection using mass spectrometry due to its isomeric nature with uridine, meaning they share the same molecular weight. This makes it difficult to differentiate them based on mass alone. This compound provides a solution by introducing a distinct mass shift when incorporated into RNA and subsequently modified to Ψ.
- Metabolic Labeling: Cells are grown in a medium containing this compound. Being a uridine analog, it gets incorporated into newly synthesized RNA molecules, replacing uridine. []
- Pseudouridylation: The enzyme pseudouridine synthase (PUS) naturally modifies specific uridine residues in RNA to Ψ. During this process, the deuterium atom at the C5 position of this compound is exchanged with a hydrogen atom from the solvent. []
- Mass Spectrometry Analysis: This exchange results in a detectable mass difference of -1 Da for Ψ compared to unmodified this compound. This shift allows researchers to pinpoint the presence and location of Ψ within the RNA sequence using mass spectrometry. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


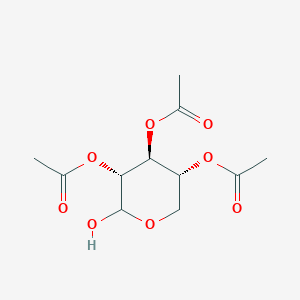
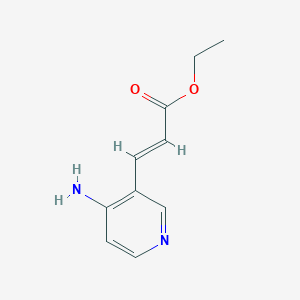
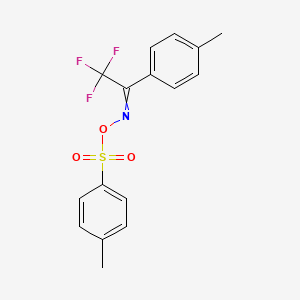

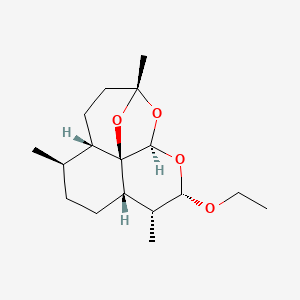

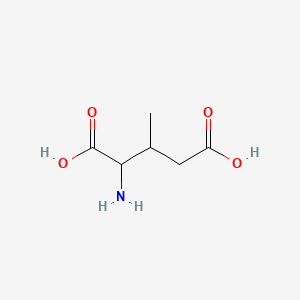
![(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140860.png)
